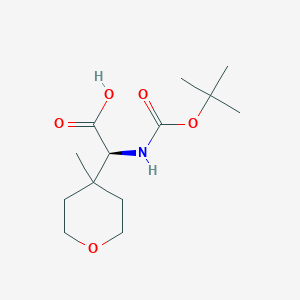![molecular formula C7H5Cl2N3 B8218573 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B8218573.png)
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines. This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions and a methyl group at the 2nd position on the imidazo[1,2-a]pyrimidine ring. It is known for its significant applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with acetic anhydride and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted imidazopyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dechlorinated derivatives, respectively.
科学的研究の応用
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks chlorine substitutions.
Imidazo[1,5-a]pyrimidine: Different ring fusion pattern and substitution positions.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential for further functionalization .
特性
IUPAC Name |
5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-6(9)2-5(8)11-7(12)10-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPAJSXQRUXJHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=NC2=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
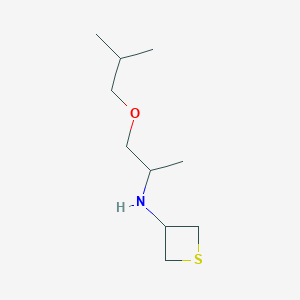

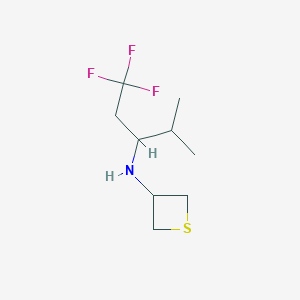
![2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid](/img/structure/B8218531.png)
![1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B8218535.png)
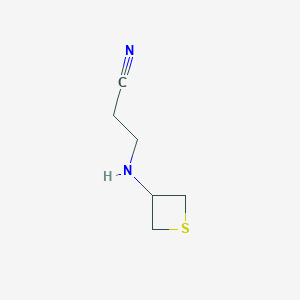
![(1R,8aS)-6-oxo-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B8218542.png)
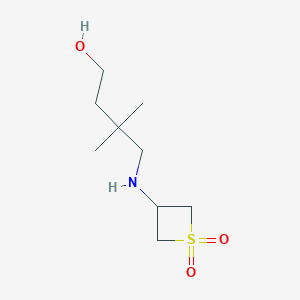
![5,6-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218558.png)
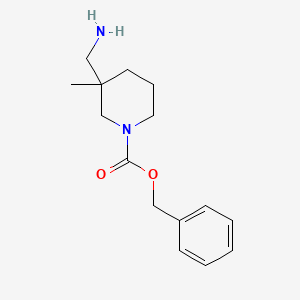
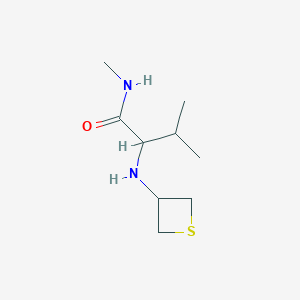
![(1S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylicacid](/img/structure/B8218578.png)
![6-Bromopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B8218582.png)
